molecular formula C23H28N2O4 B3480522 1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B3480522
M. Wt: 396.5 g/mol
InChI Key: SBFCLVNBRREVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative characterized by two key structural features:

  • 3,4-Dimethoxybenzoyl group: A substituted benzoyl moiety with methoxy groups at positions 3 and 4, which may enhance lipophilicity and influence receptor binding through steric and electronic effects.

The synthesis of such compounds typically involves amide coupling, nucleophilic substitution, or reductive amination, as seen in and .

Properties

IUPAC Name

1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-4-16-7-5-6-8-19(16)24-22(26)17-11-13-25(14-12-17)23(27)18-9-10-20(28-2)21(15-18)29-3/h5-10,15,17H,4,11-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCLVNBRREVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Yield Purity (HPLC) Reported Activity Source
1-(3,4-Dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide (Target) 3,4-Dimethoxybenzoyl; N-(2-ethylphenyl) C₂₃H₂₈N₂O₄ 396.48 (calc.) N/A N/A Hypothetical (no direct data)
N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide 3,4-Dimethoxyphenyl-oxazole; diethylamino-butyl C₂₉H₄₁N₅O₃ 531.67 59% 94.2% HCV entry inhibition
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide 2-Chloro-6-CF₃-phenyl-oxazole; cis-3,5-dimethylpiperidinyl-propyl C₂₉H₃₉ClF₃N₄O₂ 598.10 58% >99.8% Antiviral (mechanism unspecified)
1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide 4-Formylphenyl; 2-CF₃-benzyl C₂₂H₂₁F₃N₂O₂ 418.41 N/A N/A Soluble epoxide hydrolase inhibitor
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalenyl-ethyl; 4-fluoro-benzyl C₂₅H₂₆FN₂O 401.49 N/A N/A SARS-CoV-2 inhibition (projected)

Key Structural and Functional Insights:

Substituent Impact on Activity :

  • The 3,4-dimethoxyphenyl group in the compound enhances HCV entry inhibition compared to halogenated aryl groups (e.g., 2-chloro-6-CF₃-phenyl in ), likely due to improved membrane permeability or receptor affinity .
  • Naphthalenyl and trifluoromethyl substituents () are associated with antiviral activity, suggesting that bulky aromatic groups may interfere with viral protein interactions .

Synthetic Efficiency :

  • Yields for piperidine-4-carboxamides range from 51–61% in –2, with purity exceeding 94% in most cases. The target compound’s hypothetical synthesis would likely require optimized coupling conditions to accommodate the 2-ethylphenyl group .

Pharmacokinetic Considerations: The 2-ethylphenyl group in the target compound may confer greater metabolic stability than diethylamino-butyl () or propyl-piperidinyl () chains, which could reduce hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.